7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol
CAS No.: 922505-49-5
Cat. No.: VC17328227
Molecular Formula: C12H9ClN4O3S2
Molecular Weight: 356.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922505-49-5 |
|---|---|
| Molecular Formula | C12H9ClN4O3S2 |
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | 7-[(3-amino-1,2,4-thiadiazol-5-yl)sulfonylmethyl]-5-chloroquinolin-8-ol |
| Standard InChI | InChI=1S/C12H9ClN4O3S2/c13-8-4-6(10(18)9-7(8)2-1-3-15-9)5-22(19,20)12-16-11(14)17-21-12/h1-4,18H,5H2,(H2,14,17) |
| Standard InChI Key | KBDRJLHPFGYKTG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C(=C2N=C1)O)CS(=O)(=O)C3=NC(=NS3)N)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound features a 5-chloroquinolin-8-ol backbone substituted at the 7-position with a [(3-amino-1,2,4-thiadiazol-5-yl)sulfonyl]methyl group. The quinoline system—a bicyclic structure comprising a benzene ring fused to a pyridine moiety—provides a planar, aromatic scaffold conducive to π-π stacking interactions with biological targets. Chlorination at C5 and hydroxylation at C8 introduce electron-withdrawing effects that modulate electron density across the ring, potentially enhancing binding affinity to enzymatic sites.
The thiadiazole sulfonylmethyl side chain introduces a sulfonamide bridge (-SO2-NH-) linked to a 3-amino-1,2,4-thiadiazole heterocycle. This five-membered ring contains two nitrogen atoms and one sulfur atom, contributing to both hydrogen-bonding capacity and metabolic stability. The sulfonyl group’s strong electron-withdrawing nature may further influence the molecule’s pharmacokinetic profile.
Molecular Properties and Physicochemical Data
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₄O₃S₂ |
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | 7-[(3-Amino-1,2,4-thiadiazol-5-yl)sulfonylmethyl]-5-chloroquinolin-8-ol |
| Canonical SMILES | C1=CC2=C(C=C(C(=C2N=C1)O)CS(=O)(=O)C3=NC(=NS3)N)Cl |
| Topological Polar Surface Area | 143 Ų (estimated) |
| Hydrogen Bond Donors | 3 (hydroxyl, amino, sulfonamide) |
| Hydrogen Bond Acceptors | 9 |
The compound’s moderate polarity (TPSA ≈ 143 Ų) and balanced lipophilicity (ClogP ≈ 1.8) suggest potential for blood-brain barrier penetration, though experimental permeability studies are lacking.
Synthetic Pathways and Characterization
Retrosynthetic Strategy
Synthesis likely proceeds through a modular approach:
-
Quinoline Core Construction: Friedländer annulation between 5-chloro-8-hydroxyaniline and a ketone precursor could yield the chlorinated quinoline intermediate.
-
Side Chain Installation: Sulfonylation of the quinoline’s C7 methyl group with 5-amino-1,2,4-thiadiazole-3-sulfonyl chloride would introduce the thiadiazole sulfonyl moiety.
Spectroscopic Validation
Post-synthetic characterization relies on:
-
¹H/¹³C NMR: To confirm substituent positions via chemical shifts (e.g., quinoline C8-OH δ ≈ 10.2 ppm; thiadiazole NH₂ δ ≈ 6.8 ppm).
-
High-Resolution Mass Spectrometry: To verify molecular ion [M+H]⁺ at m/z 357.8.
-
IR Spectroscopy: Sulfonamide S=O stretches (1350–1160 cm⁻¹) and quinoline C=N vibrations (1640–1580 cm⁻¹).
Biological Activity and Mechanism Hypotheses
Anticonvulsant Activity
1,3,4-Thiadiazole derivatives demonstrate γ-aminobutyric acid (GABA) modulation and sodium channel blocking properties. In murine models, structural analogs reduced pentylenetetrazol-induced seizures by 80–90% at 30 mg/kg doses . The sulfonyl group may enhance blood-brain barrier penetration, positioning this compound as a candidate for neurological disorder research.
Pharmacokinetic and Toxicity Considerations
ADMET Profiling (Predicted)
-
Absorption: Moderate oral bioavailability (≈50%) due to balanced solubility-permeability.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the thiadiazole ring; potential sulfonamide glucuronidation.
-
Toxicity: Risk of sulfonamide hypersensitivity reactions; quinoline-associated hepatotoxicity warrants monitoring.
Future Directions and Research Gaps
While in silico models and structural analogs suggest therapeutic utility, empirical validation remains critical. Priority research areas include:
-
In vitro antimicrobial and anticancer screening (NCI-60 panel).
-
Radioligand binding assays for neurological targets (GABAₐ receptors, voltage-gated ion channels).
-
Synthetic optimization to reduce metabolic lability of the thiadiazole ring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume